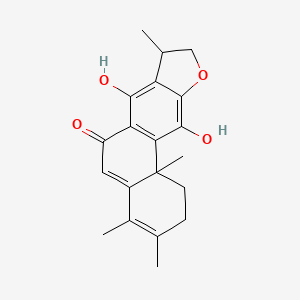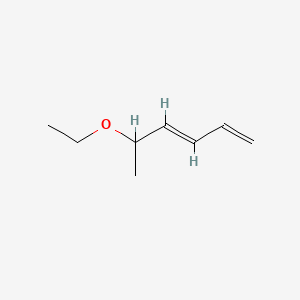![molecular formula C19H25NO4 B12306291 1,5-Diethyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate](/img/structure/B12306291.png)
1,5-Diethyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diethyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate is a chemical compound with the linear formula C13H20O4. It belongs to the class of bicyclo[2.1.1]hexanes, which are increasingly being incorporated into newly developed bio-active compounds
Vorbereitungsmethoden
The synthesis of 1,5-Diethyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate involves several steps. One common method includes a [2 + 2] cycloaddition reaction achieved through photochemistry. This reaction allows for the creation of new building blocks that can be further derivatized. Industrial production methods often involve the use of advanced synthetic routes and transformations, such as nucleophilic and radical chemistry involving benzyl selenides.
Analyse Chemischer Reaktionen
1,5-Diethyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur under specific conditions, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include dichloromethane (DCM) at room temperature, molecular sieves for water removal, and secondary amines to increase reaction rates . Major products formed from these reactions include various substituted 3-azabicyclo[3.2.0]heptane derivatives .
Wissenschaftliche Forschungsanwendungen
1,5-Diethyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate has numerous scientific research applications:
Asymmetric Synthesis and Catalysis:
Drug Discovery: This compound serves as an advanced building block for creating molecules with significant potential in pharmacological research.
Novel Synthesis Routes: Its chemical versatility allows for the development of new antibiotic structures and antimalarial activities.
Wirkmechanismus
The mechanism of action of 1,5-Diethyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The bicyclic structure of the compound allows it to mimic the fragment of meta-substituted benzenes in biologically active compounds . This interaction can lead to various pharmacological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
1,5-Diethyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate is unique due to its bicyclic structure and specific arrangement of atoms. Similar compounds include:
3-Azabicyclo[3.1.1]heptanes: These compounds are known for their use in constructing complex molecules with potential pharmacological activities.
8-Azabicyclo[3.2.1]octane: This scaffold is central to the family of tropane alkaloids, which display a wide array of interesting biological activities.
The uniqueness of 1,5-Diethyl 3-benzyl-3-azabicyclo[32
Eigenschaften
Molekularformel |
C19H25NO4 |
|---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
diethyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate |
InChI |
InChI=1S/C19H25NO4/c1-3-23-16(21)18-10-11-19(18,17(22)24-4-2)14-20(13-18)12-15-8-6-5-7-9-15/h5-9H,3-4,10-14H2,1-2H3 |
InChI-Schlüssel |
FFQLRRDZXOCKSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C12CCC1(CN(C2)CC3=CC=CC=C3)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-amino-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B12306209.png)

![2-Chloro-6-[(3-phenylbutyl)amino]benzamide](/img/structure/B12306215.png)
![1-[1-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)propan-2-yl]-3-phenylurea](/img/structure/B12306227.png)

![2-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-5-yl]ethan-1-ol](/img/structure/B12306242.png)
![1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide;(1Z,5Z)-cycloocta-1,5-diene;dimethyl(phenyl)phosphane;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B12306254.png)


![5-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylic acid](/img/structure/B12306260.png)

![2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(trideuteriomethyl)amino]acetic acid](/img/structure/B12306271.png)
![rac-tert-butyl (1R,5R)-1-(aminomethyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, cis](/img/structure/B12306286.png)
![10-Hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylic acid;9,10,15-trihydroxypentadecanoic acid](/img/structure/B12306294.png)
